molecular formula C8H12O3S B14461185 Acetic acid;(5-methylthiophen-2-yl)methanol CAS No. 72306-62-8

Acetic acid;(5-methylthiophen-2-yl)methanol

Katalognummer: B14461185
CAS-Nummer: 72306-62-8
Molekulargewicht: 188.25 g/mol
InChI-Schlüssel: IZCAJXJUVAYNGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;(5-methylthiophen-2-yl)methanol is a compound that combines the properties of acetic acid and a thiophene derivative. This compound is of interest due to its unique chemical structure, which includes a thiophene ring substituted with a methyl group and a methanol group. Thiophene derivatives are known for their applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(5-methylthiophen-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride . This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process would likely include steps for purification and quality control to meet industry standards. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The thiophene ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acetic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Acetic acid;(5-methylthiophen-2-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of acetic acid;(5-methylthiophen-2-yl)methanol involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, influencing biological processes. The specific pathways and targets depend on the compound’s structure and the functional groups present.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;(5-methylthiophen-2-yl)methanol is unique due to its combination of acetic acid and thiophene derivative properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.

Eigenschaften

CAS-Nummer

72306-62-8

Molekularformel

C8H12O3S

Molekulargewicht

188.25 g/mol

IUPAC-Name

acetic acid;(5-methylthiophen-2-yl)methanol

InChI

InChI=1S/C6H8OS.C2H4O2/c1-5-2-3-6(4-7)8-5;1-2(3)4/h2-3,7H,4H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

IZCAJXJUVAYNGB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)CO.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.